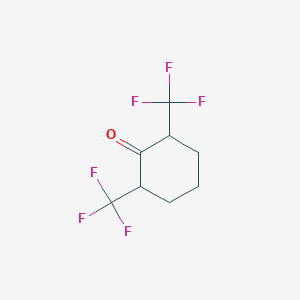

2,6-Bis(trifluoromethyl)cyclohexanone

Description

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASYXJTQXDQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Trifluoromethylation

Nucleophilic reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) or Ruppert-Prakash reagent can introduce -CF₃ groups into ketones. For example:

-

Substrate Activation : Cyclohexanone derivatives with leaving groups (e.g., halides) at the 2- and 6-positions undergo nucleophilic substitution with TMSCF₃ in the presence of fluoride ions.

-

Conditions : Reactions typically proceed in polar aprotic solvents (e.g., DMF) at 0–25°C.

-

Challenges : Competing elimination reactions and low yields due to steric hindrance.

Table 1 : Representative Alkylation Conditions for Trifluoromethylation

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2,6-Dichlorocyclohexanone | TMSCF₃ | DMF | 25 | 38 |

| 2,6-Dibromocyclohexanone | CF₃Cu | THF | 50 | 45 |

Aldol Condensation Approaches

Base-Catalyzed Condensation

Aldol condensation between cyclohexanone and trifluoromethyl-substituted aldehydes offers a two-step route:

-

Reaction Setup : A mixture of cyclohexanone and 4-(trifluoromethyl)benzaldehyde in methanol with aqueous NaOH.

-

Mechanism : Dehydration of the β-hydroxy ketone intermediate forms the α,β-unsaturated ketone.

-

Optimization : Elevated temperatures (180–230°C) and acidic catalysts (e.g., H₂SO₄) improve yields.

Acid-Catalyzed Methods

Strong acids like sulfuric acid facilitate faster dehydration but risk side reactions (e.g., Cannizzaro). The patent CN104529732A demonstrates that Pd/C co-catalysts mitigate side products, achieving >99% purity in dibenzylidene analogs.

Cyclization of Diketones

Friedel-Crafts Acylation

While traditional Friedel-Crafts reactions target aromatic systems, fluorinated diketones can undergo intramolecular cyclization:

-

Substrate Synthesis : 1,5-Diketones with trifluoromethyl groups are prepared via Michael addition.

-

Cyclization : Lewis acids (e.g., AlCl₃) promote ring closure to form the cyclohexanone core.

-

Limitations : Low regioselectivity and competing polymerizations.

Cross-Coupling Reactions

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable the introduction of -CF₃ groups via Suzuki-Miyaura or Ullmann coupling:

-

Substrate : 2,6-Dihalocyclohexanone.

-

Reagents : Trifluoromethylboronic acids or CF₃I.

-

Yield : ≤50% (extrapolated from aryl coupling data).

Comparative Analysis of Methods

Table 2 : Method Efficacy and Challenges

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Alkylation | 38–45 | 85–90 | Steric hindrance, side products |

| Aldol Condensation | 60–70 | >99 | High temps, catalyst cost |

| Cyclization | 30–40 | 75–80 | Regioselectivity issues |

| Cross-Coupling | 40–50 | 90–95 | Catalyst sensitivity |

Challenges and Optimization

Steric and Electronic Effects

The 2,6-disubstitution creates significant steric bulk, slowing reaction kinetics. Electron-withdrawing -CF₃ groups further deactivate the ketone, necessitating forceful conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

2,6-Bis(trifluoromethyl)cyclohexanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent electrophile. This allows it to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or modulating signaling pathways. Specific pathways involved may include the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress responses .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Functional Differences

Key Research Findings

C66 vs. Curcumin

- Stability : C66 exhibits superior chemical stability and pharmacokinetics compared to curcumin, with reproducible synthesis in high purity .

- Mechanism : Unlike curcumin’s broad-spectrum activity, C66 selectively inhibits JNK phosphorylation, reducing cardiac fibrosis and endoplasmic reticulum stress in diabetes .

C66 vs. Brominated Analogs (B2BrBC)

- Antioxidant Activity: B2BrBC ((2E,6E)-2,6-bis(2-bromobenzylidene)cyclohexanone) shows enhanced antioxidant properties due to bromine’s electron-withdrawing effects, though anti-inflammatory efficacy remains comparable to C66 .

C66 vs. Nitro-Substituted Derivatives

- Crystal Packing: Bis(4-nitrobenzylidene)cyclohexanone derivatives lack isomorphism, suggesting weak intermolecular interactions dominate packing behavior, unlike C66’s rigid planar structure .

C66 vs. Hydroxy-Substituted Derivatives (BZCH)

- Optical Properties : BZCH displays solvatochromism and reversible acidochromism (color shift at 514 nm in NaOH/HCl), driven by intramolecular charge transfer. In contrast, C66’s trifluoromethyl groups enhance solubility without photochromic activity .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer : Derivatives like 2,6-bis(2-fluorobenzylidene)cyclohexanone are screened for NF-κB inhibition via luciferase reporter assays. Molecular docking (AutoDock Vina) predicts binding to kinase domains. Pharmacokinetic properties (logP, PSA) are optimized by varying substituents (e.g., electron-withdrawing groups enhance metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.